2-(3-Ethyloxetan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyloxetan-3-yl)acetic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is a carboxylic acid derivative featuring an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of (3-ethyloxetan-3-yl)methanol with a suitable carboxylating agent under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(3-Ethyloxetan-3-yl)acetic acid may involve large-scale synthesis techniques that optimize the reaction conditions for cost-effectiveness and efficiency. This can include continuous flow reactors and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyloxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The oxetane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-(3-Ethyloxetan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-Ethyloxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyloxetan-3-yl)acetic acid: Similar structure but with a methyl group instead of an ethyl group.
2-(3-Phenyloxetan-3-yl)acetic acid: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
2-(3-Ethyloxetan-3-yl)acetic acid is unique due to its ethyl-substituted oxetane ring, which imparts specific chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized materials and pharmaceuticals .
Biological Activity
2-(3-Ethyloxetan-3-yl)acetic acid, a compound characterized by its unique oxetane ring structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅H₈O₃
- Molecular Weight : 116.12 g/mol
- CAS Number : 2361575-20-2
The oxetane structure in this compound suggests potential bioisosteric properties, which may enhance its pharmacological profile compared to traditional carboxylic acids.
Research indicates that compounds with oxetane rings can act as isosteric replacements for carboxylic acids, potentially influencing their interaction with biological targets. Specifically, studies have shown that derivatives of oxetan-3-ol exhibit inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses and pain modulation .
Table 1: Inhibition of COX and LOX Pathways by Oxetane Derivatives
Compound | IC50 (µM) COX Inhibition | IC50 (µM) LOX Inhibition |
---|---|---|
Oxetan-3-ol | 10.5 | 12.2 |
Thietan-3-ol | 15.0 | 14.5 |
This compound | TBD | TBD |
Antinflammatory Properties
The biological activity of this compound has been linked to its potential anti-inflammatory effects. In vitro studies suggest that this compound may modulate arachidonic acid metabolism, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This modulation is crucial for conditions characterized by chronic inflammation .
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound may possess neuroprotective properties. For instance, research on related oxetane derivatives demonstrated significant reductions in neuroinflammation markers in animal models, suggesting a protective effect against neurodegenerative diseases .
Case Studies
-
Neuroinflammation Model :
- Study Design : Male CD-1 mice were treated with 1 mg/kg of the compound via intraperitoneal injection for three consecutive days.
- Findings : The treatment resulted in a significant decrease in levels of arachidonic acid and prostaglandin E2 (PGE2), indicating effective modulation of inflammatory pathways without compromising blood-brain barrier integrity .
-
Cell Line Studies :
- Cell Types : Human brain microvascular endothelial cells (hCMEC/D3), astrocytes, and pericytes.
- Results : The compound inhibited monoacylglycerol lipase (MAGL) activity in a dose-dependent manner across all cell types tested, leading to increased levels of 2-arachidonoylglycerol (2-AG), a compound known for its neuroprotective effects .
Properties
IUPAC Name |
2-(3-ethyloxetan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-7(3-6(8)9)4-10-5-7/h2-5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPMBKNOJKDRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.